molecular formula C6H5FINO B3092386 2-Fluoro-4-iodo-3-methoxypyridine CAS No. 1227580-53-1

2-Fluoro-4-iodo-3-methoxypyridine

Cat. No.: B3092386
CAS No.: 1227580-53-1
M. Wt: 253.01 g/mol
InChI Key: IVXNIUMDPHLSBV-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO and a molecular weight of 253.01 g/mol It is a derivative of pyridine, characterized by the presence of fluorine, iodine, and methoxy substituents on the pyridine ring

Safety and Hazards

This compound is associated with certain hazards. The GHS pictograms indicate that it is harmful if swallowed . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

Fluoropyridines, such as “2-Fluoro-4-iodo-3-methoxypyridine”, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks and the effective fluorinating reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the fluorine and iodine atoms. For instance, starting with 2-chloro-4-iodo-3-methoxypyridine, a fluorine atom can be introduced via a nucleophilic substitution reaction using a fluoride source such as potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxypyridine
  • 4-Fluoro-3-iodo-2-methoxypyridine
  • 2-Fluoro-3-methoxypyridine

Comparison: 2-Fluoro-4-iodo-3-methoxypyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and applications. Compared to 2-Fluoro-4-methoxypyridine, the presence of the iodine atom in this compound allows for additional synthetic transformations, such as coupling reactions .

Properties

IUPAC Name

2-fluoro-4-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXNIUMDPHLSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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